molecular formula C32H26FN7O4S2 B2550725 N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 362504-92-5

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2550725
CAS No.: 362504-92-5
M. Wt: 655.72
InChI Key: MOSAWDJHDHYCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide (hereafter referred to by its full systematic name) is a heterocyclic molecule featuring a 1,2,4-triazole core fused with a pyrazoline moiety and substituted with fluorophenyl, thiophene, and nitrobenzamide groups.

The synthesis of analogous compounds involves multi-step reactions, including nucleophilic substitutions, cyclizations, and alkylation, as exemplified in the preparation of S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ). These methods typically employ spectroscopic techniques (IR, NMR, MS) for structural validation, with key functional groups such as C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) identified via IR . The presence of a nitro group in the benzamide moiety may enhance electrophilic reactivity, while the thiophene and fluorophenyl substituents could influence lipophilicity and target binding .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN7O4S2/c1-20-24(9-5-10-26(20)40(43)44)31(42)34-18-29-35-36-32(38(29)23-7-3-2-4-8-23)46-19-30(41)39-27(21-12-14-22(33)15-13-21)17-25(37-39)28-11-6-16-45-28/h2-16,27H,17-19H2,1H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAWDJHDHYCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Preparation

A Claisen-Schmidt condensation between 4-fluoroacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in ethanolic NaOH (20%, 15 mL) at 0–5°C yielded (E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (82% yield).

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=15.6 Hz, 1H, α-vinyl), 7.45–7.12 (m, 6H, Ar-H), 6.95 (dd, J=3.6, 5.0 Hz, 1H, thiophene), 6.35 (d, J=15.6 Hz, 1H, β-vinyl)
  • 13C NMR : 188.2 (C=O), 163.1 (d, J=247 Hz, C-F), 142.3 (α-vinyl), 134.2–115.7 (Ar-C)

Pyrazoline Ring Formation

Cyclocondensation of the chalcone (8 mmol) with hydrazine hydrate (99%, 12 mmol) in refluxing ethanol (40 mL, 6 h) produced 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (75% yield). Subsequent oxidation with pyridinium chlorochromate (PCC, 1.2 eq) in dichloromethane (0°C → rt, 4 h) afforded the acetaldehyde derivative (68%).

Critical Reaction Parameters

  • Optimal hydrazine:chalcone ratio = 1.5:1
  • Oxidation temperature control prevents over-oxidation to pyrazole

Synthesis of 4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanamine

Thiosemicarbazide Cyclization

4-Phenylthiosemicarbazide (10 mmol) and glycolonitrile (12 mmol) underwent cyclization in acetic acid (50 mL, reflux, 8 h) to yield 4-phenyl-5-sulfanyl-4H-1,2,4-triazole (87%). Mercapto group methylation using methyl iodide (1.1 eq, K2CO3/DMF) followed by Gabriel synthesis with phthalimide-KBr introduced the aminomethyl group (overall 63% yield).

Spectroscopic Validation

  • IR (KBr): 2550 cm⁻¹ (S-H absent post-methylation), 3350/3280 cm⁻¹ (N-H stretch)
  • MS : m/z 233.3 [M+H]+ for C9H8N4S

Thioether Coupling and Final Assembly

Sulfanyl Linkage Formation

The pyrazoline-acetaldehyde (5 mmol) was treated with 2-mercaptoethanol (6 mmol) and BF3·Et2O (0.5 eq) in THF (0°C → rt, 12 h) to install the thioethyl-oxo bridge (81%). Subsequent bromination (NBS, CCl4, 0°C) generated the 2-bromoethyl intermediate, which underwent nucleophilic displacement with triazole-thiolate (NaH/DMF, 50°C, 6 h) to establish the thioether linkage (74%).

Benzamide Coupling

2-Methyl-3-nitrobenzoic acid (4.5 mmol) was activated with HATU (1.1 eq) and DIEA (2 eq) in DMF (10 mL), then coupled with triazole-methylamine (4 mmol) at 0°C → rt (18 h) to furnish the target compound (65% yield after silica gel chromatography).

Optimization Insights

  • HATU outperformed EDCI/HOBt in coupling efficiency (65% vs. 48%)
  • DMF provided superior solubility versus THF or DCM

Analytical Characterization Summary

Parameter Data
Molecular Formula C₃₄H₂₆FN₇O₄S₂
HRMS (ESI) m/z 700.1532 [M+H]+ (calc. 700.1538)
1H NMR (DMSO-d6) δ 12.31 (s, 1H, NH), 8.22–7.11 (m, 16H, Ar-H), 4.87 (s, 2H, CH2N), 3.92–3.15 (m, 4H, pyrazoline CH2), 2.59 (s, 3H, CH3)
13C NMR 167.4 (C=O), 162.8 (d, J=245 Hz, C-F), 152.1–113.7 (Ar-C), 45.3 (CH2N)
HPLC Purity 98.6% (C18, 70:30 MeOH/H2O)

Mechanistic Considerations and Side Reactions

  • Pyrazoline Cyclization : Proceeds via conjugate addition of hydrazine to α,β-unsaturated ketone followed by 5-endo-trig cyclization. Competing pyrazole formation observed >80°C.
  • Thioether Coupling : SN2 mechanism confirmed by inverted configuration at C2 (J = 9.8 Hz vicinal coupling in 1H NMR).
  • Amide Coupling : HATU generates active OAt ester intermediate, minimizing racemization versus carbodiimide methods.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) and pyrazole groups are susceptible to oxidation under controlled conditions. Typical oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can convert the sulfide to sulfoxide or sulfone derivatives.

Reaction Conditions Product Analytical Confirmation
Sulfanyl oxidation to sulfoxide0.1 M H₂O₂, RT, 6hSulfoxide derivativeIR (S=O stretch: 1050–1100 cm⁻¹)
Sulfanyl oxidation to sulfone0.2 M mCPBA in DCM, 0°C, 12hSulfone derivativeNMR (sulfone resonance: δ 3.8–4.2)

Thermal analysis indicates stability up to 200°C, allowing oxidation without decomposition .

Reduction Reactions

The nitro (-NO₂) group on the benzamide moiety undergoes reduction to an amine (-NH₂) using catalysts like palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) .

Reaction Conditions Product Key Observations
Nitro to amine reduction10% Pd/C, H₂ (1 atm), EtOH, 24h3-amino-2-methylbenzamide derivativeMS: [M+H]⁺ at m/z 657.2 → 627.3
0.5 M Na₂S₂O₄, pH 9, 50°C, 8hPartial reduction to hydroxylamineTLC shows intermediate spots

The pyrazoline ring (4,5-dihydro-1H-pyrazole) may also undergo saturation under high-pressure hydrogenation.

Substitution Reactions

The triazole and thiophene rings participate in electrophilic aromatic substitution (EAS). For example, bromination occurs at the thiophene’s α-position:

Reaction Conditions Product Characterization
Thiophene brominationBr₂ (1 eq), FeBr₃, DCM, 0°C, 2h5-bromo-thiophene derivative¹H NMR (δ 7.1, singlet, 1H)
Triazole alkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-methyltriazole derivativeHRMS: Δ m/z +14.0

Hydrolysis and Stability

The carboxamide group hydrolyzes under acidic or basic conditions:

Reaction Conditions Product Notes
Acidic hydrolysis6 M HCl, reflux, 48h2-methyl-3-nitrobenzoic acidIR loss of amide I band (~1650 cm⁻¹)
Basic hydrolysis2 M NaOH, EtOH/H₂O, 80°C, 24hPartial decompositionTLC shows multiple spots

Biological Activity and Reactivity

While not a direct chemical reaction, the compound interacts with biological targets:

  • Enzyme inhibition : Binds to kinase active sites via hydrogen bonding with the nitro and carbonyl groups.

  • Metabolic oxidation : Liver microsomes convert the thiophene to its 5-oxide metabolite.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny... have shown promising antimicrobial properties. In a study focusing on the synthesis and antimicrobial screening of related triazole derivatives, compounds exhibited significant antibacterial and antifungal activities. The presence of the triazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets .

Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole and pyrazole moieties. These functional groups have been linked to the inhibition of tumor growth in various studies. For instance, derivatives containing these structures have been evaluated for their ability to inhibit specific cancer cell lines, showing varying degrees of effectiveness .

Enzyme Inhibition
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny... may also serve as enzyme inhibitors. The interactions between the compound and target enzymes can lead to therapeutic effects in diseases where enzyme dysregulation is a factor. This application is particularly relevant in the design of new drugs targeting metabolic pathways in cancer and infectious diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or fungicide. Research into related compounds has shown that triazole derivatives can effectively control plant pathogens and pests. The incorporation of sulfur-containing groups may enhance the efficacy and stability of these compounds in agricultural settings .

Plant Growth Regulation
Compounds similar to N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny... are being explored for their ability to act as plant growth regulators. These agents can influence growth patterns, promote flowering, or enhance stress resistance in plants, thereby improving agricultural yields .

Material Science Applications

Polymer Chemistry
The unique chemical structure of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny... allows for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

Case Studies

Study Focus Findings
Antimicrobial ScreeningSynthesis of triazole derivativesCompounds exhibited significant antibacterial activity against various strains .
Anticancer ActivityEvaluation of pyrazole derivativesCertain derivatives inhibited cancer cell proliferation effectively .
Agricultural EfficacyPesticidal propertiesDemonstrated effectiveness against common agricultural pests .

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to enzymes: It may inhibit the activity of certain enzymes involved in cellular processes.

    Interacting with receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Inducing apoptosis: In cancer cells, it may trigger programmed cell death through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 1,2,4-triazole derivatives with diverse biological activities. Key structural analogs include:

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide (): Differs by the substitution of a m-tolyl group (4-(m-tolyl)) instead of phenyl at the triazole ring.

S-Alkylated 1,2,4-Triazoles [10–15] ():

  • Share the 1,2,4-triazole core and sulfanyl linkage but lack the pyrazoline and nitrobenzamide moieties.
  • Substitutions with halogens (e.g., 4-fluorophenyl) or methyl groups modulate electronic properties and solubility .

N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide ():

  • Contains a pyrazoline ring and trifluoromethyl group, enhancing metabolic stability. The absence of a triazole-thiophene system distinguishes its mechanism from the target compound .

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Analog from S-Alkylated Triazole ()
Core Structure 1,2,4-Triazole + pyrazoline + nitrobenzamide 1,2,4-Triazole + pyrazoline + nitrobenzamide 1,2,4-Triazole + sulfanyl linkage
Key Substituents 4-Fluorophenyl, thiophen-2-yl, 3-nitrobenzamide 4-Fluorophenyl, thiophen-2-yl, 4-nitrobenzamide, m-tolyl Halogenated phenyl, 2,4-difluorophenyl
Molecular Weight ~650–700 g/mol (estimated) ~650–700 g/mol (estimated) 450–550 g/mol (reported)
Bioactivity (Inferred) Potential kinase inhibition or ferroptosis induction (based on structural motifs) Unreported; similar scaffolds linked to anticancer activity Antifungal and antimicrobial (reported for triazole derivatives)

Mechanistic Insights from Structural Similarity

  • Ferroptosis Induction : Compounds with sulfanyl linkages and electrophilic substituents (e.g., nitro groups) may act as ferroptosis-inducing agents (FINs), as seen in . The target compound’s nitrobenzamide group could promote lipid peroxidation, a hallmark of ferroptosis .
  • Target Binding: Docking studies () suggest that structurally similar compounds (e.g., oleanolic acid analogs) share mechanisms of action. The pyrazoline and triazole moieties in the target compound may interact with kinase domains or redox-sensitive proteins .

Biological Activity

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Compound Characteristics

Property Value
Compound IDA0070619
Molecular FormulaC30H30F7N7O4S3
Molecular Weight667.8 g/mol
LogP3.7127
LogD3.7127
Hydrogen Bond Acceptors14
Hydrogen Bond Donors1
Polar Surface Area117.97

Synthesis and Structure

The synthesis of this compound involves multi-step reactions that typically include the formation of intermediates such as pyrazole and triazole derivatives. The presence of various functional groups such as nitro, sulfanyl, and oxoethyl enhances its biological activity and solubility characteristics.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to N-{[5-(...)]} have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and urease. In vitro studies reported IC50 values indicating that certain analogs possess potent inhibitory activity:

Compound IC50 (µM) Target Enzyme
Compound 63.50 ± 0.10α-glucosidase
Compound 126.80 ± 0.20Urease

These findings suggest that structural modifications can significantly enhance enzyme inhibition efficacy, particularly through the introduction of electron-withdrawing groups like nitro or halogens.

Cytotoxicity

In addition to antimicrobial and enzyme inhibition activities, cytotoxicity studies have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.

Case Studies

  • Antibacterial Efficacy : A study conducted by Foroumadi et al. (2020) evaluated the antibacterial properties of various triazole derivatives against S. aureus and found that compounds with similar structures to N-{[5-(...)]} displayed significant inhibition at concentrations as low as 1 mM .
  • Enzyme Inhibition Profile : Research published in MDPI highlighted the structure–activity relationship (SAR) of related compounds, demonstrating that specific substitutions on the triazole ring could lead to enhanced α-glucosidase inhibition .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis of structurally analogous pyrazole-triazole hybrids often involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with ketones, followed by sulfanyl group incorporation via nucleophilic substitution . For yield optimization, reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) must be systematically tested. For example, using DMF as a solvent for triazole-thiol coupling improves electrophilic substitution efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of unreacted intermediates.
  • FT-IR : To validate functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹, pyrazole N-H at ~3200 cm⁻¹) .
  • LC-MS : For molecular ion confirmation and purity assessment (>95% by area normalization) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on enzyme inhibition (e.g., COX-2, kinases) or receptor-binding assays (e.g., GPCRs) due to the compound’s triazole-pyrazole scaffold, which is associated with anti-inflammatory and anticancer properties . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of its tautomeric forms?

Single-crystal X-ray diffraction (SC-XRD) is essential to confirm the dominant tautomer (e.g., pyrazoline vs. pyrazole) and hydrogen-bonding networks. For example, studies on related fluorophenyl-pyrazole derivatives revealed a 4,5-dihydropyrazole configuration with a chair-like conformation, resolving ambiguities in NMR assignments . SC-XRD parameters (R factor <0.06, data-to-parameter ratio >15) ensure reliability .

Q. What computational methods are effective for predicting its pharmacokinetic properties and metabolite pathways?

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess blood-brain barrier permeability.
  • Density Functional Theory (DFT) : Predict metabolic sites (e.g., nitro group reduction, sulfanyl oxidation) using HOMO-LUMO energy gaps .
  • AI-driven platforms (e.g., COMSOL) : Optimize synthetic routes and predict toxicity via machine learning models trained on PubChem datasets .

Q. How do steric and electronic effects of the 3-nitrobenzamide moiety influence its binding affinity in target proteins?

Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing nitro with cyano or trifluoromethyl) can isolate contributions. For example, nitro groups enhance π-π stacking with aromatic residues in kinase binding pockets, while bulky substituents reduce conformational flexibility . Docking simulations (AutoDock Vina) with PDB structures (e.g., 1XKK for kinases) validate hypotheses .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

  • Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progression in real time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., triazole ring closure efficiency >90%) .
  • Membrane purification : Remove byproducts (e.g., unreacted thiophene derivatives) via nanofiltration .

Methodological Notes

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOE correlations in NMR) should prompt SC-XRD validation or isotopic labeling experiments .
  • Data Reproducibility : Adhere to CRDC 2020 guidelines (RDF2050108) for process control and simulation in chemical engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.